N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine
Description
N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine is a bicyclic organic compound featuring a fused cyclopentane-pyrrole ring system with a methyl group attached to the amine nitrogen.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
N-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine |
InChI |
InChI=1S/C8H12N2/c1-9-8-3-2-6-4-10-5-7(6)8/h4-5,8-10H,2-3H2,1H3 |
InChI Key |
HRWJITUGZIOUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=CNC=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can be scaled up to produce significant quantities of the compound. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., halogens, alkylating agents). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while substitution reactions can produce a wide range of substituted cyclopenta[c]pyrrol derivatives .
Scientific Research Applications
N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparison with Similar Compounds
Structural Analogues with Varied Heterocycles
Compounds with cyclopenta-fused heterocycles exhibit distinct properties depending on the heteroatom arrangement. Key examples include:
Key Observations :
Physical and Chemical Properties
Notes:
- Chloro-substituted pyrimidines () may exhibit higher reactivity in cross-coupling reactions due to the halogen leaving group .
Biological Activity
N-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrrol-4-amine is a heterocyclic compound that has attracted attention for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by research findings.
Chemical Structure and Properties
This compound features a unique cyclopentane ring fused with a pyrrole moiety. The presence of the N-methyl group is critical for its biological activity. The molecular formula is with a molecular weight of approximately 134.18 g/mol.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Inhibition of Tumor Cell Proliferation : A study demonstrated that derivatives of cyclopenta[c]pyrrole showed potent activity against various cancer cell lines, with IC50 values in the nanomolar range. The modifications on the cyclopentane and pyrrole rings influenced their cytotoxicity significantly .
- Mechanism of Action : These compounds are thought to act as microtubule inhibitors, disrupting the mitotic spindle formation in cancer cells. This mechanism is similar to that of established chemotherapeutic agents like colchicine .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions on the cyclopentane and pyrrole rings enhance biological activity:
| Substituent | Effect on Activity |
|---|---|
| N-Methyl | Essential for potency |
| 4-Methoxy | Increases activity significantly |
| 6-Substituents | Varying effects; certain groups enhance potency while others diminish it |
The presence of an N-methyl group on the pyrrole nitrogen was found to be crucial for maintaining the compound's antitumor efficacy. Removal or alteration of this group often resulted in a loss of activity .
Study 1: Antitumor Efficacy in Preclinical Models
A preclinical study evaluated the antitumor efficacy of this compound in xenograft models. The results indicated:
- Tumor Growth Inhibition : The compound significantly inhibited tumor growth in models of triple-negative breast cancer.
- Resistance Overcoming : It demonstrated efficacy against cancer cells resistant to common chemotherapeutic agents due to overexpression of P-glycoprotein (Pgp) and βIII-tubulin .
Study 2: Cytotoxicity Assessment
Another study focused on assessing the cytotoxicity of various analogs of cyclopenta[c]pyrrole derivatives against human cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-Methyl-Cyclopenta | 0.5 | A549 (Lung Cancer) |
| Analog A | 0.7 | HepG2 (Liver Cancer) |
| Analog B | 1.2 | MCF7 (Breast Cancer) |
The data indicated that modifications retaining the N-methyl group consistently resulted in lower IC50 values across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
